molecular formula C6H13NO2 B189849 N-Methoxy-N-methylbutanamide CAS No. 109480-78-6

N-Methoxy-N-methylbutanamide

Cat. No. B189849
Key on ui cas rn: 109480-78-6
M. Wt: 131.17 g/mol
InChI Key: KHNDGDMDYRDYBR-UHFFFAOYSA-N
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Patent
US08524725B2

Procedure details

Pyridine (100 mL) was cooled to 0° C., and N,O-dimethylhydroxylamine hydrochloride (20.14 g, 206 mmol) was added with stirring. This solution was stirred for 10 minutes, and then a solution of butyryl chloride (19.5 ml, 20 g, 188 mmol) dissolved in 50 ml methylene chloride was added via addition funnel over 30 minutes. A precipitate formed after 5 minutes. This suspension was stirred and allowed to warm to room temperature. Stirring was continued for 2.0 hours, and the reaction was diluted with water, extracted with methylene chloride twice. The methylene chloride layers were combined and washed with 1 N HCl twice and once with brine. Diethyl ether (100 mL) was added to facilitate emulsion separation, and the organic layer was separated and washed with saturated bicarbonate solution, brine, and dried over magnesium sulfate. The solution was filtered and the solvent removed in vacuo to give N-Methoxy-N-methyl-butyramide as an oil (22.1 g, 89%).
Quantity
100 mL
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
20.14 g
Type
reactant
Reaction Step Two
Quantity
19.5 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.Cl.[CH3:8][NH:9][O:10][CH3:11].[C:12](Cl)(=[O:16])[CH2:13][CH2:14][CH3:15]>C(Cl)Cl.O>[CH3:11][O:10][N:9]([CH3:8])[C:12](=[O:16])[CH2:13][CH2:14][CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
20.14 g
Type
reactant
Smiles
Cl.CNOC
Step Three
Name
Quantity
19.5 mL
Type
reactant
Smiles
C(CCC)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This solution was stirred for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
was added via addition funnel over 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
A precipitate formed after 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
This suspension was stirred
STIRRING
Type
STIRRING
Details
Stirring
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride twice
WASH
Type
WASH
Details
washed with 1 N HCl twice
ADDITION
Type
ADDITION
Details
Diethyl ether (100 mL) was added
CUSTOM
Type
CUSTOM
Details
emulsion separation
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with saturated bicarbonate solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CON(C(CCC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.1 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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